6-phenyl-2-[2-(1H-pyrazol-1-yl)ethyl]-2-azaspiro[3.3]heptane
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Overview
Description
6-phenyl-2-[2-(1H-pyrazol-1-yl)ethyl]-2-azaspiro[33]heptane is a complex organic compound featuring a spirocyclic structure with a pyrazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-phenyl-2-[2-(1H-pyrazol-1-yl)ethyl]-2-azaspiro[3.3]heptane typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the reaction between a phenyl-substituted aziridine and a pyrazole derivative can yield the desired spirocyclic compound. The reaction conditions often include the use of solvents like ethanol or dioxane and catalysts such as palladium or nickel complexes .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process. Additionally, green chemistry principles are often applied to minimize the environmental impact of the synthesis .
Chemical Reactions Analysis
Types of Reactions
6-phenyl-2-[2-(1H-pyrazol-1-yl)ethyl]-2-azaspiro[3.3]heptane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrazole ring or the spirocyclic core.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium, nickel complexes.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine-functionalized compounds .
Scientific Research Applications
6-phenyl-2-[2-(1H-pyrazol-1-yl)ethyl]-2-azaspiro[3.3]heptane has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.
Industry: Utilized in the development of new materials with unique properties
Mechanism of Action
The mechanism of action of 6-phenyl-2-[2-(1H-pyrazol-1-yl)ethyl]-2-azaspiro[3.3]heptane involves its interaction with specific molecular targets. The pyrazole moiety can interact with enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
1-phenyl-3-(1H-pyrazol-1-yl)propane: Similar structure but lacks the spirocyclic core.
2-phenyl-1H-pyrazole: Contains the pyrazole moiety but lacks the spirocyclic structure.
3-phenyl-1H-pyrazole: Another pyrazole derivative with different substitution patterns.
Uniqueness
6-phenyl-2-[2-(1H-pyrazol-1-yl)ethyl]-2-azaspiro[3.3]heptane is unique due to its spirocyclic structure, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
6-phenyl-2-(2-pyrazol-1-ylethyl)-2-azaspiro[3.3]heptane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3/c1-2-5-15(6-3-1)16-11-17(12-16)13-19(14-17)9-10-20-8-4-7-18-20/h1-8,16H,9-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSVYASREWSJTPC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC12CN(C2)CCN3C=CC=N3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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